
2-Furancarbonitrile, 5-(bromoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoacetyl)furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromoacetyl group and a cyano group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)furan-2-carbonitrile typically involves the bromination of furan derivatives. One common method is the reaction of furan-2-carbonitrile with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of 5-(2-Bromoacetyl)furan-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoacetyl)furan-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Cyclization Reactions: The presence of the cyano group allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, oxo compounds, alcohols, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoacetyl)furan-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoacetyl)furan-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, while the cyano group can participate in cyclization reactions. These properties make the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Chloroacetyl)furan-2-carbonitrile
- 5-(2-Iodoacetyl)furan-2-carbonitrile
- 5-(2-Fluoroacetyl)furan-2-carbonitrile
Uniqueness
5-(2-Bromoacetyl)furan-2-carbonitrile is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in substitution reactions, making this compound particularly useful in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
133674-72-3 |
|---|---|
Molekularformel |
C7H4BrNO2 |
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
5-(2-bromoacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |
InChI-Schlüssel |
HTUZXXMQJNZTEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


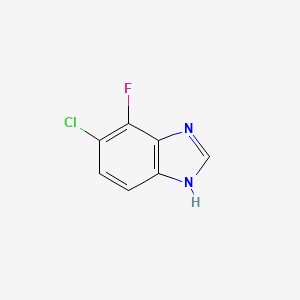
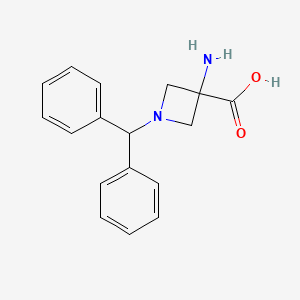


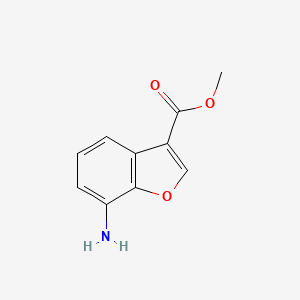
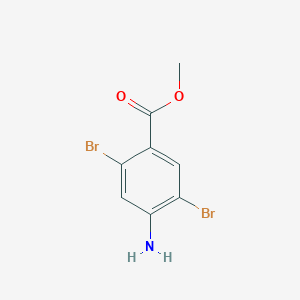
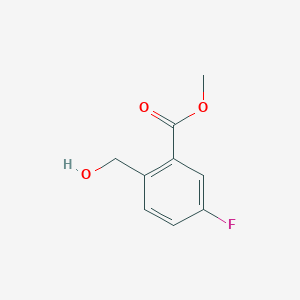


![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)


